molecular formula C21H15Na B14362211 Sodium 1,3,3-triphenylpropadien-1-ide CAS No. 90755-24-1

Sodium 1,3,3-triphenylpropadien-1-ide

Cat. No.: B14362211
CAS No.: 90755-24-1
M. Wt: 290.3 g/mol
InChI Key: PEOKGKUSCQMUTG-UHFFFAOYSA-N
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Description

Sodium 1,3,3-triphenylpropadien-1-ide is an organosodium compound characterized by its unique structure, which includes a sodium ion bonded to a 1,3,3-triphenylpropadien-1-ide anion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,3,3-triphenylpropadien-1-ide typically involves the reaction of 1,3,3-triphenylpropadien-1-one with a strong base such as sodium hydride or sodium amide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: Sodium 1,3,3-triphenylpropadien-1-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form hydrocarbons or other reduced derivatives.

    Substitution: The sodium ion can be replaced by other cations or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alkanes or alcohols.

Scientific Research Applications

Sodium 1,3,3-triphenylpropadien-1-ide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to study the effects of organosodium compounds on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Sodium 1,3,3-triphenylpropadien-1-ide exerts its effects involves the interaction of the sodium ion with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-rich nature of the 1,3,3-triphenylpropadien-1-ide anion, which stabilizes the transition state during chemical reactions.

Comparison with Similar Compounds

  • Sodium 1,3-diphenylpropadien-1-ide
  • Sodium 1,3,3-triphenylpropene
  • Sodium 1,3,3-triphenylpropadiene

Comparison: Sodium 1,3,3-triphenylpropadien-1-ide is unique due to its specific structure, which imparts distinct reactivity compared to similar compounds. For instance, the presence of three phenyl groups in the 1,3,3-triphenylpropadien-1-ide anion provides greater stability and reactivity compared to compounds with fewer phenyl groups.

Properties

CAS No.

90755-24-1

Molecular Formula

C21H15Na

Molecular Weight

290.3 g/mol

InChI

InChI=1S/C21H15.Na/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H;/q-1;+1

InChI Key

PEOKGKUSCQMUTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[C-]=C=C(C2=CC=CC=C2)C3=CC=CC=C3.[Na+]

Origin of Product

United States

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